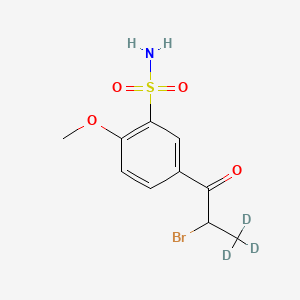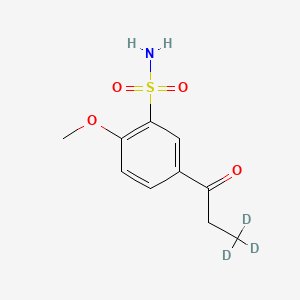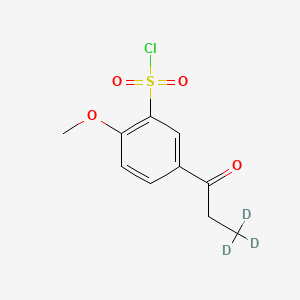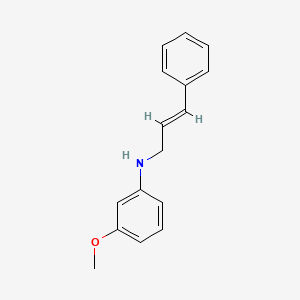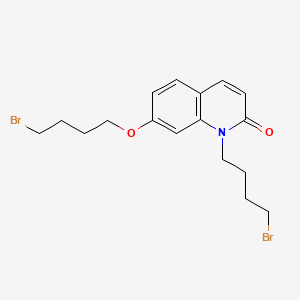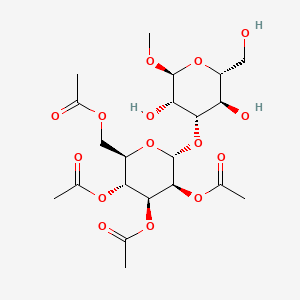
(R,S)-Equol-d4 (Major)(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Diastereomers can have two or more stereocenters . They are not mirror images of each other and non-superimposable . For example, in the case of 3-bromo-2-butanol, the four possible combinations are SS, RR, SR, and RS .Chemical Reactions Analysis
Diastereomers can have different chemical reactivities . How a compound reacts with others can vary between diastereomers. For instance, glucose and galactose are diastereomers, and even though they share the same molar weight, glucose is more stable than galactose .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions . For example, erythritol, a diastereomer of threitol, is a solid with a melting point of 121°C and no optical rotation .Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
(R,S)-Equol-d4 is utilized as a reference standard in pharmaceutical research to ensure the accuracy and consistency of analytical methods used to detect and quantify the presence of (R,S)-Equol in various samples . This is particularly important for quality control and validation processes in drug development.
Metabolite Studies
As a metabolite of daidzein, a type of isoflavone, (R,S)-Equol-d4 plays a crucial role in studies investigating the metabolism of phytoestrogens . Researchers use it to understand the metabolic pathways and the effects of isoflavones on human health, including their potential benefits in reducing the risk of certain cancers and cardiovascular diseases.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R,S)-Equol-d4 involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "Sodium borohydride", "Deuterium oxide", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Magnesium sulfate", "Sodium chloride", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Reduction of 4-methoxyphenylacetic acid to 4-methoxyphenylacetic acid-d4 using sodium borohydride in deuterium oxide as the solvent.", "Step 2: Esterification of 4-methoxyphenylacetic acid-d4 with methanol and sulfuric acid as the catalyst to form methyl 4-methoxyphenylacetate-d4.", "Step 3: Hydrolysis of methyl 4-methoxyphenylacetate-d4 with sodium hydroxide to form 4-methoxyphenylacetic acid-d4.", "Step 4: Formation of the equol intermediate by reaction of 4-methoxyphenylacetic acid-d4 with sodium bicarbonate and magnesium sulfate in water.", "Step 5: Conversion of the equol intermediate to (R,S)-Equol-d4 by reaction with hydrochloric acid in ethyl acetate and subsequent purification using sodium chloride and sodium sulfate." ] } | |
Número CAS |
1216469-13-4 |
Fórmula molecular |
C15H14O3 |
Peso molecular |
246.298 |
Nombre IUPAC |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
Clave InChI |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Sinónimos |
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol-d4; _x000B_4’,7-Isoflavandiol-d4; (+/-)-Equol-d4; 7,4’-Homoisoflavane-d4; NV 07α-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



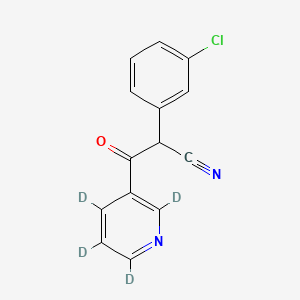
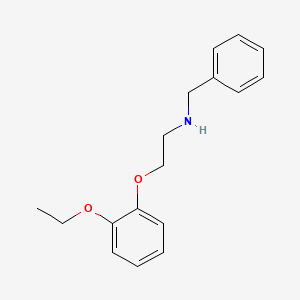
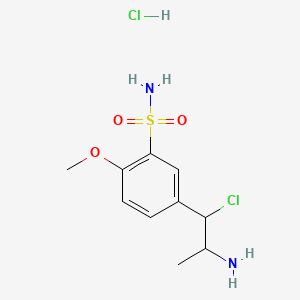
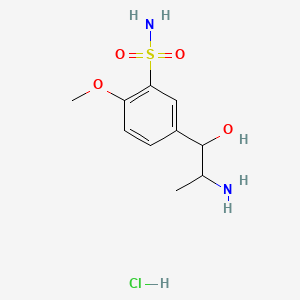
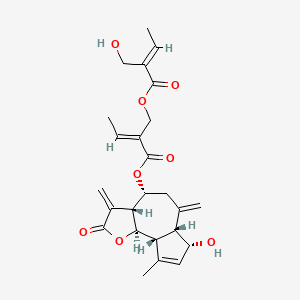
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)
